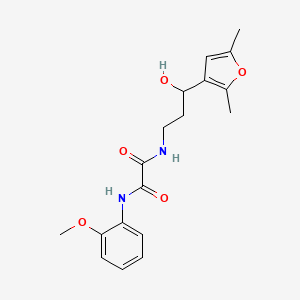

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide

CAS No.: 1421513-44-1

Cat. No.: VC4305703

Molecular Formula: C18H22N2O5

Molecular Weight: 346.383

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421513-44-1 |

|---|---|

| Molecular Formula | C18H22N2O5 |

| Molecular Weight | 346.383 |

| IUPAC Name | N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(2-methoxyphenyl)oxamide |

| Standard InChI | InChI=1S/C18H22N2O5/c1-11-10-13(12(2)25-11)15(21)8-9-19-17(22)18(23)20-14-6-4-5-7-16(14)24-3/h4-7,10,15,21H,8-9H2,1-3H3,(H,19,22)(H,20,23) |

| Standard InChI Key | PXLAKUQLMZQIOV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=CC=C2OC)O |

Introduction

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound belonging to the class of oxalamides. Oxalamides are amides derived from oxalic acid and are known for their diverse applications in chemistry, particularly in medicinal chemistry due to their potential bioactive properties. This specific compound incorporates a furan ring and an oxalamide moiety, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide typically involves multi-step organic reactions. These reactions may include acylation using acid chlorides and nucleophilic substitutions facilitated by bases. The choice of solvents and reaction conditions, such as temperature, is critical for optimizing the yield and purity of the final product.

Analytical Techniques

The structure and purity of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide can be confirmed using various analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume